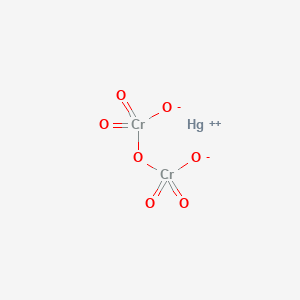

Mercuric dichromate (VI)

Description

Properties

CAS No. |

7789-10-8 |

|---|---|

Molecular Formula |

Cr2HgO7 |

Molecular Weight |

416.58 g/mol |

IUPAC Name |

mercury(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.Hg.7O/q;;+2;;;;;;2*-1 |

InChI Key |

XSKJRKPTJVKUFF-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Hg+2] |

Origin of Product |

United States |

Synthesis and Crystallographic Elucidation of Mercuric Dichromate Vi

Advanced Methodologies for Crystalline Mercuric Dichromate (VI) Synthesis

The synthesis of mercuric dichromate (VI) (HgCr₂O₇) has been successfully achieved through high-temperature reaction pathways. researchgate.netunlp.edu.ar Dark-red single crystals of the compound are grown by reacting mercuric oxide (HgO) and chromium trioxide (CrO₃). researchgate.netunlp.edu.ar This reaction is typically conducted at a temperature of 200°C over a period of four days to facilitate the formation of crystalline HgCr₂O₇. researchgate.netunlp.edu.ar This method represents a common approach for producing high-purity single crystals of complex inorganic salts suitable for detailed crystallographic analysis. While hydrothermal methods are employed for other mercury chromates, such as α-HgCrO₄ and β-HgCrO₄, by reacting yellow HgO in chromic acid, the specific synthesis for the dichromate involves the direct reaction of the respective oxides at elevated temperatures. researchgate.netunlp.edu.arresearchgate.net

The conditions of the synthesis, particularly the stoichiometry of the reactants, play a crucial role in the successful growth of mercuric dichromate (VI) crystals. The reaction is performed using an excess of chromium trioxide (CrO₃) relative to mercuric oxide (HgO). researchgate.netunlp.edu.ar This stoichiometric imbalance is a key factor in driving the reaction towards the formation of the desired dichromate compound. The specific thermal conditions, a sustained temperature of 200°C for four days, are optimized to ensure the growth of well-defined, dark-red single crystals suitable for single-crystal X-ray diffraction studies. researchgate.netunlp.edu.ar Upon heating to temperatures above 300°C, mercuric dichromate (VI) undergoes decomposition. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Mercuric Dichromate (VI)

The precise atomic arrangement of mercuric dichromate (VI) has been determined through single-crystal X-ray diffraction, revealing a complex and unique structure. researchgate.net

Single-crystal X-ray analysis of mercuric dichromate (VI) has established its crystallographic parameters. The compound crystallizes in the trigonal space group P3₂. researchgate.netunlp.edu.ar The unit cell is defined by the following parameters: a = 7.2389(10) Å and c = 9.461(2) Å, with three formula units (Z = 3) per unit cell. researchgate.netunlp.edu.ar The structure was determined from a crystal that was twinned by merohedry. researchgate.net

Table 1: Crystallographic Data for Mercuric Dichromate (VI)

| Parameter | Value |

| Formula | HgCr₂O₇ |

| Space Group | P3₂ |

| a (Å) | 7.2389(10) |

| c (Å) | 9.461(2) |

| Z | 3 |

Table 2: Mercury-Oxygen Coordination in Mercuric Dichromate (VI)

| Interaction Type | Bond/Contact Distance (Å) |

| Primary Hg-O Bonds (average) | 2.02 |

| Additional Hg-O Contacts | 2.73 - 2.96 |

The dichromate anion (Cr₂O₇²⁻) within the HgCr₂O₇ structure displays a specific conformation and bridging geometry. The anion adopts a staggered conformation. researchgate.netunlp.edu.ar A key feature is the bent chromium-oxygen-chromium (Cr–O–Cr) bridge that links the two tetrahedral chromate (B82759) units. researchgate.net The angle of this Cr–O–Cr bridge has been determined to be 140.7(6)°. researchgate.netunlp.edu.ar This bent geometry is a characteristic feature of the dichromate anion in the solid state. The dichromate units, along with the nearly linear HgO₂ units, form infinite chains with a repeating 'O₃Cr–O–CrO₃–Hg–O₃Cr–O–CrO₃' sequence. researchgate.net

Analysis of Interatomic Distances and Structural Stabilization Mechanisms

The crystal structure of mercuric dichromate(VI) is characterized by infinite chains of 'O₃Cr–O–CrO₃–Hg–O₃Cr–O–CrO₃' that run parallel to the c-axis. researchgate.netunlp.edu.ar Within this structure, the mercury(II) cation is coordinated to two oxygen atoms, forming nearly linear HgO₂ units with an average Hg–O bond distance of 2.02 Å. researchgate.netunlp.edu.ar These primary bonds are responsible for linking the dichromate anions into the chain formation.

The dichromate anion itself features a staggered conformation with a bent Cr–O–Cr bridging angle of 140.7(6)°. researchgate.netunlp.edu.ar The chromium atoms are tetrahedrally coordinated by oxygen atoms.

Beyond the primary Hg-O bonds, the structural arrangement is further stabilized by six additional, longer Hg–O contacts. These secondary interactions, with distances ranging from 2.73 Å to 2.96 Å, occur between the mercury atoms and oxygen atoms of neighboring chains, effectively holding the structure together in a three-dimensional network. researchgate.netunlp.edu.ar

| Bond/Contact | Distance (Å) |

|---|---|

| Average Hg–O (primary) | 2.02 |

| Hg–O (secondary contacts) | 2.73 - 2.96 |

Twinning Phenomena in Crystal Growth and Structure Determination

A significant aspect of the crystallographic elucidation of mercuric dichromate(VI) was the presence of twinning in the crystals used for analysis. The structure was determined from a crystal that was twinned by merohedry according to the (110) twin law. researchgate.netunlp.edu.ar Merohedral twinning occurs when the twin lattices superimpose perfectly, which can complicate the process of structure determination. The successful refinement of the structure in the presence of this twinning underscores the quality of the diffraction data and the robustness of the structural model.

Comparative Crystallography with Related Mercury(II) Chromates and Dichromates

The crystal structure of mercuric dichromate(VI) is distinct when compared to other related mercury chromate compounds. These comparisons highlight the versatility of mercury and chromium in forming diverse oxo-compounds.

Structural Distinctions from Mercury(II) Monochromates (e.g., HgCrO₄, Hg₃O₂CrO₄)

In contrast to the dichromate, mercury(II) monochromates, such as HgCrO₄, exhibit different structural motifs. At least two anhydrous polymorphs of HgCrO₄ are known, α-HgCrO₄ and β-HgCrO₄. researchgate.net

α-HgCrO₄ : This monoclinic polymorph is built from endless zigzag chains of -(Hg-O-CrO₂-O)-. Each mercury atom is almost linearly coordinated by two oxygen atoms from different chromate tetrahedra. The chromate groups act as bridges between mercury atoms.

β-HgCrO₄ : This orthorhombic form adopts the CrVO₄ structure type and is composed of slightly distorted [HgO₆] octahedra, showing a higher coordination number for mercury compared to the α-form and the dichromate. researchgate.net

Another related compound is the basic mercury chromate, Hg₃O₂CrO₄. While detailed single-crystal structure determination is noted in the literature, specific atomic coordinates and bond distances are not as readily available. geoscienceworld.org However, its formulation as a basic salt implies a structure containing oxide ions (O²⁻) in addition to the chromate (CrO₄²⁻) and mercury(II) (Hg²⁺) ions, leading to a more complex three-dimensional framework than that observed in either HgCrO₄ or HgCr₂O₇.

| Compound | Mercury Coordination Environment | Anion |

|---|---|---|

| HgCr₂O₇ | Nearly linear [HgO₂] + 6 longer contacts | Dichromate (Cr₂O₇²⁻) |

| α-HgCrO₄ | Nearly linear [HgO₂] | Chromate (CrO₄²⁻) |

| β-HgCrO₄ | Slightly distorted [HgO₆] octahedra | Chromate (CrO₄²⁻) |

Comparison with Mixed-Valent Mercury-Chromium Oxo-Compounds

A comparison with mixed-valent compounds reveals further structural diversity. The mineral Wattersite, with the formula Hg⁺¹₄Hg²⁺Cr⁶⁺O₆, incorporates both mercurous (Hg⁺) and mercuric (Hg²⁺) ions. geoscienceworld.org Its crystal structure is monoclinic (space group C2/c) and significantly more complex. geoscienceworld.orgmindat.org

Analysis of Structural Relationships within the X₂Y₂O₇ Family of Compounds

Compounds with the general formula A₂B₂O₇, where A and B are metal cations, adopt several common structure types, most notably the pyrochlore (B1171951) and thortveitite structures. researchgate.netic.ac.uk The stability of these structures is often related to the ratio of the ionic radii of the A and B cations (rA/rB). mdpi.com

Pyrochlore Structure : This is a cubic structure (space group Fdm) derived from the fluorite structure. mdpi.com It features a three-dimensional network of corner-sharing BO₆ octahedra, with the larger A cations and the remaining oxygen atoms occupying the interstitial spaces.

Thortveitite Structure : This structure type is typically monoclinic and is characterized by Y₂O₇ groups formed from two corner-sharing YO₄ tetrahedra.

Mercuric dichromate(VI), HgCr₂O₇, does not adopt either of these common A₂B₂O₇ structure types. Its trigonal structure, based on infinite chains of linked dichromate and mercury units, represents a distinct structural arrangement within this stoichiometric family. The preference for nearly linear two-coordination by Hg²⁺ ions in HgCr₂O₇ is a key factor that differentiates it from the more common pyrochlore and thortveitite structures, which typically involve higher coordination numbers for the A-site cation.

Spectroscopic Characterization and Vibrational Dynamics of Mercuric Dichromate Vi

Vibrational Spectroscopy Investigations

The vibrational spectrum of mercuric dichromate (VI) is fundamentally determined by the motions of its constituent atoms within the dichromate anion (Cr₂O₇²⁻) and the influence of the mercuric cation (Hg²⁺) and the crystal lattice. The dichromate anion, with its bent Cr-O-Cr bridge, gives rise to a series of characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule that involve a change in the molecular dipole moment. For mercuric dichromate (VI), the FTIR spectrum is dominated by the vibrations of the dichromate anion.

The interpretation of the FTIR spectrum of mercuric dichromate (VI) relies on the assignment of observed absorption bands to specific molecular vibrations. These assignments are typically made by comparison with the spectra of other dichromate compounds and by considering the symmetry of the Cr₂O₇²⁻ ion. The principal vibrational modes of the dichromate ion include:

CrO₃ stretching vibrations: These are typically observed in the high-frequency region of the mid-infrared spectrum. They can be further subdivided into symmetric and asymmetric stretching modes.

Cr-O-Cr bridge vibrations: The stretching and bending of the chromate-oxygen-chromate bridge give rise to characteristic bands. The asymmetric stretching of the bridge (νas(Cr-O-Cr)) is a particularly strong feature in the infrared spectrum.

Deformation and rocking modes: At lower frequencies, bands corresponding to the bending and rocking motions of the CrO₃ groups and the Cr-O-Cr bridge are observed.

A detailed assignment of the absorption bands for mercuric dichromate (VI) is presented in the table below, based on analogies with other dichromate salts.

| Frequency Range (cm⁻¹) | Assignment |

| 950 - 850 | Asymmetric and symmetric CrO₃ stretching |

| 800 - 750 | Asymmetric Cr-O-Cr stretching (νas) |

| 600 - 500 | Symmetric Cr-O-Cr stretching (νs) |

| 450 - 200 | Bending and deformation modes (δ(CrO₃), δ(Cr-O-Cr)) |

| < 200 | Lattice modes |

Raman Spectroscopy Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule.

In crystals with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are Raman active are infrared inactive, and vice versa. However, for crystals like mercuric dichromate (VI), which crystallizes in a non-centrosymmetric space group, some vibrational modes can be active in both Raman and FTIR spectra. The correlation of band positions and intensities between the two techniques allows for a more confident assignment of the vibrational modes. For instance, the symmetric stretching vibration of the Cr-O-Cr bridge (νs(Cr-O-Cr)) is typically strong in the Raman spectrum and weak or absent in the infrared spectrum, while the asymmetric stretch (νas(Cr-O-Cr)) shows the opposite behavior.

In the isolated dichromate ion, certain vibrational modes are degenerate, meaning they have the same frequency. However, in the solid state, the local environment of the ion within the crystal lattice, known as the site symmetry, can be lower than the symmetry of the free ion. This reduction in symmetry can cause the degenerate modes to split into two or more distinct bands. Furthermore, interactions between adjacent dichromate ions in the unit cell can lead to additional splitting, known as factor group or correlation field splitting. The observation and analysis of these splittings in the Raman spectrum of a mercuric dichromate (VI) single crystal can provide valuable information about the site symmetry of the dichromate ion and the intermolecular forces within the crystal.

Solid-State Vibrational Spectroscopy: Powder vs. Single Crystal Studies

Vibrational spectra of solid materials can be obtained from both polycrystalline powders and single crystals.

Powder Spectra: Spectra from powdered samples are easier to obtain and provide an average of all molecular orientations. This results in broad bands and a loss of information related to the directionality of the vibrations within the crystal. However, powder spectra are useful for routine identification and for obtaining a general overview of the vibrational modes.

Single Crystal Spectra: The analysis of oriented single crystals using polarized light in Raman spectroscopy allows for the determination of the symmetry of each vibrational mode. By rotating the crystal and the polarization of the incident and scattered light, the components of the Raman tensor for each mode can be determined. This provides a much more detailed and unambiguous assignment of the vibrational spectrum and is essential for a thorough analysis of the crystal's vibrational dynamics, including the interpretation of degenerate mode splittings.

Theoretical Vibrational Analysis

The theoretical analysis of the vibrational spectrum of crystalline mercuric dichromate (VI) is approached by considering the dichromate anion's internal vibrations and the effects of the crystal lattice.

The dichromate anion (Cr₂O₇²⁻), the fundamental vibrating unit in mercuric dichromate (VI), possesses a bent Cr-O-Cr bridge. The geometry of the dichromate anion is generally considered to belong to the C₂ᵥ point group. nih.gov This point group symmetry dictates the number and activity of the vibrational modes. The 21 normal vibrational modes of the Cr₂O₇²⁻ ion can be categorized into the in-phase and out-of-phase motions of the terminal CrO₃ groups and the skeletal vibrations of the Cr-O-Cr bridge. nih.gov

Normal coordinate analysis is a theoretical method used to assign the observed vibrational frequencies to specific atomic motions. taylorandfrancis.com This analysis involves solving the vibrational secular equation, which relates the vibrational frequencies to the force constants of the chemical bonds and the geometry of the molecule. For the dichromate anion, the analysis helps in assigning the bands corresponding to the terminal CrO₃ stretching and bending modes, as well as the symmetric and antisymmetric stretching and bending modes of the Cr-O-Cr bridge.

The vibrational modes of the dichromate anion are distributed among the symmetry species of the C₂ᵥ point group as follows: 7A₁ + 4A₂ + 6B₁ + 4B₂. The modes belonging to the A₁, B₁, and B₂ symmetry species are infrared active, while all symmetry species (A₁, A₂, B₁, and B₂) are Raman active. nih.gov

A representative assignment of the fundamental vibrational modes of the dichromate anion based on normal coordinate analysis of similar compounds is presented in the table below. nih.gov

| Vibrational Mode | Symmetry Species | Typical Wavenumber Range (cm⁻¹) |

| Terminal CrO₃ Antisymmetric Stretching | A₁, B₁ | 930 - 950 |

| Terminal CrO₃ Symmetric Stretching (in-phase) | A₁ | 900 - 910 |

| Terminal CrO₃ Symmetric Stretching (out-of-phase) | B₁ | 880 - 895 |

| Cr-O-Cr Antisymmetric Stretching | B₁ | 750 - 770 |

| Cr-O-Cr Symmetric Stretching | A₁ | 500 - 550 |

| Terminal CrO₃ Bending and Rocking Modes | A₁, A₂, B₁, B₂ | 200 - 400 |

| Cr-O-Cr Bending | A₁ | < 250 |

Note: The exact wavenumbers for mercuric dichromate (VI) may vary depending on the specific crystalline environment and cation-anion interactions.

When the dichromate anions are arranged in a crystal lattice, their vibrational modes are influenced by the symmetry of the crystal. Factor-group analysis is a method used to predict the number of infrared and Raman active modes in a crystalline solid. arizona.edu This analysis is based on the space group of the crystal and the site symmetry of the constituent ions.

Mercuric dichromate (VI) crystallizes in the trigonal space group P3₂ (No. 145). The factor group of this space group is isomorphic with the D₃ point group. To perform a factor-group analysis, one must know the number of formula units per unit cell and the site symmetry of each atom or ion within the unit cell.

The analysis proceeds by considering the correlation between the irreducible representations of the site group of the dichromate anion and the irreducible representations of the factor group of the crystal. The site symmetry describes the local symmetry of the anion within the crystal lattice. The correlation of these symmetries determines how the vibrational modes of the isolated ion are affected by the crystal field, potentially leading to the splitting of degenerate modes and the activation of previously inactive modes.

The general procedure for factor-group analysis involves determining the total number of vibrational modes and then subtracting the acoustic modes. The remaining modes are the optic modes, which can be further classified into internal and external (lattice) modes.

Correlation analysis provides a detailed picture of how the vibrational modes of the "free" dichromate anion (with C₂ᵥ symmetry) are correlated with the vibrational modes of the anion at its specific site in the crystal lattice, and finally with the modes of the entire unit cell (factor group).

For mercuric dichromate (VI) with a P3₂ space group, the site symmetry of the dichromate anion needs to be determined from the crystallographic data. This site symmetry will be a subgroup of both the molecular point group (C₂ᵥ) and the factor group (D₃). The correlation diagram connects the irreducible representations of the molecular group, the site group, and the factor group.

This correlation allows for the prediction of:

Splitting of degenerate modes: Vibrational modes that are degenerate in the isolated ion may split into multiple non-degenerate modes in the crystal due to the lower site symmetry.

Activation of silent modes: Vibrational modes that are inactive in either IR or Raman for the isolated ion may become active in the crystalline state.

Appearance of external modes: In addition to the internal vibrations of the dichromate anion, the crystal lattice as a whole has vibrational modes, known as lattice or external modes. These involve the translational and rotational motions of the mercuric cations and dichromate anions. Correlation analysis helps to distinguish these low-frequency lattice modes from the internal modes of the dichromate ion.

A schematic correlation table for the internal modes of the dichromate anion from its molecular point group (C₂ᵥ) to a hypothetical site group and the factor group (D₃) illustrates the process:

| Molecular Group (C₂ᵥ) | Site Group (e.g., C₂) | Factor Group (D₃) | Activity |

| A₁ | A | A₁, E | IR, Raman |

| A₂ | A | A₂, E | Raman |

| B₁ | B | A₁, E | IR, Raman |

| B₂ | B | A₂, E | IR, Raman |

This table is illustrative. The actual site group for the dichromate anion in mercuric dichromate (VI) would need to be determined from its specific crystal structure, and the correlations would be established accordingly.

Thermal Decomposition Pathways and Mechanisms of Mercuric Dichromate Vi

Thermogravimetric Analysis and Differential Scanning Calorimetry Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of solid-state materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, indicating endothermic or exothermic events.

The table below summarizes the key thermal events based on available research.

| Thermal Event | Temperature Range | Observation | Final Solid Product |

| Onset of Decomposition | Above 300°C | The compound begins a multi-step thermal breakdown. | Chromium(III) Oxide (Cr₂O₃) |

Mechanistic Elucidation of Solid-State Decomposition

The breakdown of mercuric dichromate (VI) in the solid state is not a simple, single-step event. Research has confirmed a more complex mechanism involving distinct stages.

The thermal decomposition of mercuric dichromate (VI) proceeds through a two-step mechanism. mdpi.comresearchgate.net This indicates the formation of at least one intermediate compound before the final stable chromium(III) oxide is produced. The initial step involves the partial breakdown of the mercuric dichromate structure, and the subsequent step involves the decomposition of the intermediate to the final oxide.

Step 1: HgCr₂O₇(s) → Intermediate(s) + Gaseous products Step 2: Intermediate(s) → Cr₂O₃(s) + Gaseous products

The final solid product, chromium(III) oxide, is a stable green-colored compound. wikipedia.org

Temperature is a critical factor governing the kinetics and pathway of the decomposition. The process is initiated when the compound is heated to temperatures exceeding 300°C. mdpi.comresearchgate.net Above this threshold, the decomposition begins, and its rate is expected to increase with rising temperature, as is typical for solid-state decomposition reactions.

The formation of chromium(III) oxide as the definitive end product suggests that at the temperatures employed for the decomposition, this oxide is the most thermodynamically stable chromium-containing solid. mdpi.comresearchgate.net The volatile products, expected to include elemental mercury and oxygen, are driven off during the heating process, leaving the solid residue. The kinetics of such reactions are often complex and can be influenced by factors such as heating rate and the surrounding atmosphere.

Coordination Chemistry of Mercury Ii Dichromate Vi Derivatives and Analogues

Synthesis and Structural Characterization of Coordination Polymers and Complexes

The synthesis of coordination polymers and complexes involving mercury(II) ions often utilizes mercury(II) halides or carboxylates as starting materials. researchgate.net These precursors readily react with a variety of organic ligands to form extended structures. While specific studies detailing the use of mercuric dichromate as a direct precursor for coordination polymer synthesis are not extensively documented, the principles of mercury(II) coordination chemistry provide a strong basis for predicting its behavior. The dichromate anion itself can act as a bridging ligand, as seen in the structure of HgCr₂O₇, which consists of infinite chains of 'O₃Cr–O–CrO₃–Hg–O₃Cr–O–CrO₃'. researchgate.net The introduction of exogenous ligands would likely lead to the formation of mixed-ligand coordination polymers where the dichromate ion and the organic ligand bridge mercury(II) centers.

The reaction of mercury(II) salts with pyridine (B92270) and its derivatives has been shown to yield a rich variety of coordination complexes, from mononuclear species to one-, two-, and three-dimensional coordination polymers. researchgate.netrsc.org For instance, the reaction of mercury(II) halides with 3,5-disubstituted pyridines has produced a series of one-dimensional polymers. rsc.org Similarly, pyridinedicarboxylic acids have been used to construct novel mercury(II) coordination polymers with diverse structural motifs. researchgate.net

While direct synthesis from mercuric dichromate is not well-documented, it is plausible that the reaction of mercuric dichromate with pyridine would result in the formation of complexes where pyridine coordinates to the mercury(II) center, potentially disrupting or linking the existing -Hg-O-Cr- chains of the inorganic salt. The nature of the resulting product would depend on the reaction conditions, such as the solvent, temperature, and stoichiometry of the reactants. For example, studies on mercury(II) halides with picolinic acid (a pyridine derivative) have shown that the solvent can dictate whether a one-dimensional coordination polymer or a mononuclear complex is formed. nih.gov

Table 1: Examples of Mercury(II) Coordination Polymers with Pyridine-Based Ligands (Analogous Systems)

| Precursor | Ligand | Formula of Complex | Dimensionality | Reference |

| HgCl₂ | Picolinic acid | {[HgCl(pic)]}n | 1D | nih.gov |

| Hg(CH₃COO)₂ | Pyridine-2,3-dicarboxylic acid | [Hg₂(2,3-PyDC)₂]n | 3D | rsc.org |

| HgCl₂ | 3,5-Disubstituted Pyridines | Varies | 1D and 2D | rsc.org |

| HgCl₂ or Hg(CH₃COO)₂ | Pyridinedicarboxylic acids | Varies | 1D and 3D | researchgate.net |

The coordination geometry around the mercury(II) ion is highly variable and is significantly influenced by the electronic and steric properties of the coordinated ligands. rsc.orgresearchgate.net Mercury(II) complexes can exhibit coordination numbers ranging from two to eight, with geometries that include linear, trigonal, tetrahedral, square planar, square pyramidal, and octahedral. libretexts.org

The type of ligand plays a crucial role in determining the final structure. For instance, monodentate ligands like simple pyridines can lead to the formation of chain polymers. rsc.org Bidentate and multidentate ligands, such as pyridinedicarboxylic acids, can chelate to a single metal center or bridge multiple metal centers, leading to the formation of higher-dimensional networks. researchgate.netrsc.org The flexibility of the organic ligand is also a key factor; rigid ligands tend to form more predictable structures, while flexible ligands can adopt various conformations, leading to a wider range of structural possibilities.

Table 2: Common Coordination Geometries of Mercury(II) in Coordination Complexes

| Coordination Number | Geometry | Example Complex Type |

| 2 | Linear | [Hg(CN)₂] |

| 3 | Trigonal Planar | [HgI₃]⁻ |

| 4 | Tetrahedral | [Hg(SCN)₄]²⁻ |

| 4 | Square Planar | Less common, can be enforced by specific ligands |

| 5 | Square Pyramidal / Trigonal Bipyramidal | [HgCl(pic)(picH)] |

| 6 | Octahedral | Can be achieved with chelating ligands |

Interactions with Biological Macromolecules: Mercury(II) Binding to Nucleic Acid Structures

Mercury(II) ions are known to have a high affinity for nucleic acids, and their binding can induce significant structural changes in both DNA and RNA. The primary binding sites for mercury(II) on nucleic acids are the nitrogen atoms of the nucleobases.

In DNA, mercury(II) has been shown to bind to the N3 position of thymine (B56734) bases, often forming interstrand cross-links in AT-rich sequences. researchgate.net This interaction can lead to minor distortions in the DNA structure, with the preferred geometry being twisted. researchgate.net The binding of mercury(II) to thymine has a characteristic spectroscopic signature that allows for its detection in complex biological matrices. researchgate.net Additionally, methylmercury(II) has been found to complex with guanine (B1146940) at the N7 position in duplex DNA and with thymine at the N3 position in single-stranded DNA. rsc.org

The interaction of mercury(II) with RNA has also been investigated. It has been shown to catalyze the cleavage of the phosphodiester backbone of RNA. nih.gov This catalytic activity is attributed to the Lewis acidity of the mercury(II) ion.

Table 3: Known Binding Sites of Mercury(II) on Nucleobases

| Nucleic Acid Component | Binding Site | Form of Mercury | Reference |

| Thymine (in DNA) | N3 | Hg(II) | researchgate.net |

| Guanine (in duplex DNA) | N7 | CH₃Hg(II) | rsc.org |

| Thymine (in single-stranded DNA) | N3 | CH₃Hg(II) | rsc.org |

Exploration of Mixed-Metal Dichromate(VI) Systems

The formation of mixed-metal chromates and dichromates allows for the creation of novel materials with potentially interesting properties. In such systems, different metal cations can occupy distinct crystallographic sites, leading to complex crystal structures.

Several mixed-metal oxochromates(VI) containing mercury have been synthesized and structurally characterized. researchgate.net Examples include Cd(Hg₂)(Hg₃)O₄(CrO₄)₂ and Zn(Hg₄)O₄(CrO₄). researchgate.net In these structures, the mercury atoms often exhibit a linear or nearly linear coordination with oxygen atoms, a common feature of mercury(II) chemistry. The other metal ions, such as cadmium or zinc, typically adopt octahedral coordination spheres. researchgate.net The crystal structures of these mixed-metal compounds can be described as consisting of two subunits: a mercury-oxygen network and a network of the other metal cations directly bound to the chromate (B82759) anions. researchgate.net

While these examples involve chromate (CrO₄²⁻) rather than dichromate (Cr₂O₇²⁻), they demonstrate the feasibility of incorporating mercury into mixed-metal oxide frameworks. The principles governing the formation of these mixed-metal chromates can be extended to dichromate systems, suggesting that mixed-metal dichromates containing mercury could be synthesized, potentially leading to new materials with unique structural and electronic properties.

Advanced Methodologies for Mercury and Chromium Vi Speciation in Complex Matrices

Advanced Analytical Techniques for Speciation Analysis

The development of sensitive and selective analytical techniques is paramount for the reliable quantification of mercury and chromium(VI) species. Modern approaches often involve the coupling of a separation technique with an element-specific detector, providing the necessary resolution and sensitivity for complex sample analysis.

Hyphenated Techniques: HPLC-ICP-MS, GC-MIP-AES, and FI-ICP-MS

Hyphenated techniques, which combine the separation power of chromatography or flow injection with the high sensitivity and specificity of atomic spectrometry, are the cornerstone of modern elemental speciation analysis.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful and widely used technique for the speciation of both mercury and chromium. nih.gov It offers the ability to separate different species in a liquid phase, making it suitable for a wide range of sample types. For chromium speciation, HPLC can effectively separate the toxic hexavalent chromium (Cr(VI)) from the less toxic trivalent chromium (Cr(III)). nih.govthermofisher.commetrohm.com This is often achieved using an anion exchange column. The separated species are then introduced into the ICP-MS for sensitive and element-specific detection. The ICP-MS can detect chromium isotopes, such as 52Cr and 53Cr, with very low detection limits. metrohm.com

For mercury speciation, HPLC-ICP-MS can separate inorganic mercury (Hg2+) from various organic mercury compounds, such as methylmercury (CH3Hg+) and ethylmercury (C2H5Hg+). nih.gov The choice of chromatographic conditions, including the stationary and mobile phases, is critical for achieving the desired separation.

Gas Chromatography-Microwave Induced Plasma-Atomic Emission Spectrometry (GC-MIP-AES) is particularly well-suited for the analysis of volatile mercury species. In this technique, volatile mercury compounds are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds are then introduced into a microwave-induced plasma, which excites the atoms and causes them to emit light at characteristic wavelengths. The atomic emission spectrometer detects and quantifies the light emitted by mercury atoms, providing a highly selective and sensitive measurement. This technique is effective for the determination of organomercury compounds in various samples.

Flow Injection-Inductively Coupled Plasma-Mass Spectrometry (FI-ICP-MS) is a rapid and automated technique that can be used for the screening and quantification of elemental species. In FI-ICP-MS, a liquid sample is injected into a carrier stream that transports it to the ICP-MS. While it does not offer the high-resolution separation of chromatography, it can be coupled with various online sample pre-treatment steps, such as reduction or oxidation, to achieve some degree of speciation. For mercury analysis, online cold vapor generation can be integrated with FI-ICP-MS for the determination of total mercury or for the differentiation of inorganic and organic mercury after appropriate sample pre-treatment.

Cold Vapour Atomic Absorption Spectrometry (CV-AAS) Applications

Cold Vapour Atomic Absorption Spectrometry (CV-AAS) is a highly sensitive and selective method specifically for the determination of mercury. The principle of CV-AAS involves the reduction of mercury ions (Hg2+) in a liquid sample to elemental mercury (Hg0) using a reducing agent, typically stannous chloride. The volatile elemental mercury is then purged from the solution with a stream of inert gas and carried into an absorption cell in the light path of an atomic absorption spectrometer. The absorption of radiation at 253.7 nm by the mercury atoms is measured, and the concentration is determined.

This technique is widely used for the analysis of total mercury in a variety of matrices, including water, soil, and biological tissues. For speciation analysis, CV-AAS can be coupled with pre-separation techniques. For instance, different mercury species can be selectively reduced or separated chromatographically before the cold vapor generation step.

| Analytical Technique | Principle | Application in Speciation |

| CV-AAS | Reduction of Hg(II) to volatile Hg(0) and measurement of atomic absorption at 253.7 nm. | Primarily for total mercury. Can be coupled with selective reduction or chromatography for speciation of inorganic and organic mercury. |

Speciated Isotope Dilution Mass Spectrometry (SID-MS) for Elemental Speciation

Speciated Isotope Dilution Mass Spectrometry (SID-MS) is a definitive and highly accurate method for the quantification of elemental species. This technique involves the addition of a known amount of an isotopically enriched standard of the species of interest to the sample. The sample is then processed, and the altered isotopic ratio of the element is measured using a mass spectrometer, typically an ICP-MS.

The key advantage of SID-MS is its ability to correct for the loss of the analyte during sample preparation and analysis, as well as for any species transformations that may occur. By measuring the isotopic ratios of the different species, it is possible to accurately quantify the original concentration of each species in the sample. SID-MS has been successfully applied to the speciation analysis of both mercury and chromium, providing a high level of accuracy and precision.

Oxidation-Reduction Processes in Analytical Sample Preparation

The chemical form of mercury and chromium can be altered during sample collection, storage, and preparation, leading to inaccurate speciation results. Oxidation-reduction processes play a crucial role in both the potential for species transformation and in the deliberate conversion of species to a single form for analysis or stabilization.

Use of Oxidants (e.g., Potassium Dichromate) for Mercury Species Conversion and Stabilization

In the analysis of total mercury, it is often necessary to convert all mercury species present in the sample to a single, stable form, typically Hg2+. This is achieved through a digestion step using strong oxidizing agents. A combination of nitric acid and potassium dichromate is a commonly used preservative for water samples intended for mercury analysis. researchgate.netusgs.gov

Potassium dichromate is a powerful oxidizing agent that helps to break down organic matter in the sample and oxidize all forms of mercury, including metallic mercury (Hg0) and organomercury compounds, to the mercuric ion (Hg2+). nemi.gov This ensures that all mercury is in a form that can be readily reduced to elemental mercury for detection by CV-AAS or other techniques. The presence of potassium dichromate also helps to stabilize the mercury in the acidic solution, preventing its loss through volatilization or adsorption to container walls. researchgate.netusgs.gov

The following table summarizes the role of potassium dichromate in mercury sample preparation:

| Oxidant | Role in Sample Preparation | Target Mercury Species | Outcome |

| Potassium Dichromate (K2Cr2O7) | Oxidation and stabilization | Organic mercury, elemental mercury | Conversion to Hg2+ for total mercury analysis and prevention of loss. |

Reductant-Based Approaches for Chromium(VI) Analysis and Transformation

The speciation of chromium is critical due to the high toxicity of Cr(VI) compared to Cr(III). During sample preparation, it is essential to prevent the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI). Reductants present in the sample matrix, such as Fe(II), can lead to the underestimation of Cr(VI) concentrations. researchgate.net

In some analytical procedures, reductants are intentionally used. For instance, after the separation of Cr(VI), it can be reduced to Cr(III) for detection by certain methods. However, the primary focus in sample preparation for Cr(VI) analysis is to avoid its reduction. This is often achieved by performing extractions under alkaline conditions, which helps to stabilize the Cr(VI) species. epa.gov

Conversely, in some contexts, the transformation of Cr(VI) to Cr(III) is the goal. For example, in waste treatment, reductants are used to convert toxic Cr(VI) to the less harmful Cr(III). While this is not directly part of the analytical sample preparation for quantification, understanding these reduction processes is crucial for interpreting environmental data. Common reductants that can affect Cr(VI) stability include ferrous iron (Fe2+) and sulfides. researchgate.net The choice of extraction solution and pH is therefore critical in preventing unintended species transformation during the analysis of Cr(VI) in complex samples. epa.gov

Theoretical and Computational Studies on Mercuric Dichromate Vi

Quantum Chemical Calculations of Electronic Structure and Bonding

There is no available research detailing the application of quantum chemical methods, such as Density Functional Theory (DFT) or other ab initio techniques, to determine the electronic band structure, density of states, or the nature of chemical bonding in mercuric dichromate (VI).

Computational Modeling of Crystal Lattice Dynamics and Phonon Dispersion

No studies were found that have computationally modeled the lattice dynamics of mercuric dichromate (VI). As a result, information on its phonon dispersion curves, vibrational modes, and related thermodynamic properties derived from these calculations is not available.

Molecular Dynamics Simulations of Intermolecular and Inter-ionic Interactions

There is a lack of published molecular dynamics simulations for mercuric dichromate (VI). Therefore, a detailed analysis of the intermolecular and inter-ionic forces, potential energies, and the dynamic behavior of the ions within the crystal lattice at a molecular level cannot be provided.

Emerging Research Directions and Potential Applications

Catalytic Applications in Inorganic Transformations and Environmental Remediation

While direct research into the catalytic uses of mercuric dichromate (VI) is scarce, the individual properties of its constituent ions, mercury(II) and chromium(VI), suggest potential, albeit challenging, research avenues. Chromium(VI) compounds are well-known for their powerful oxidizing capabilities. This property is harnessed in various chemical syntheses, and chromium-based catalysts have been explored for reactions such as the oxidation of organic compounds. Theoretically, the potent oxidizing nature of the dichromate ion could be applied to specific inorganic transformations, although its high toxicity and the environmental hazards associated with both mercury and chromium are significant barriers to practical application.

In the context of environmental remediation, the focus is predominantly on the removal of mercury and chromium from contaminated sites rather than using them as remedial agents. albemarle.comalbemarle.com Industrial activities are a major source of mercury contamination in soil and water, posing significant health risks. albemarle.com Advanced remediation technologies are designed to capture and sequester various forms of mercury, including ionic compounds, to reduce their leachability and accumulation in the food chain. albemarle.comalbemarle.com Similarly, the remediation of chromium-contaminated sites involves understanding the processes that control its migration and transformation. nih.gov The reduction of toxic Cr(VI) to the less mobile Cr(III) is a key strategy, often facilitated by ferrous iron or soil organic matter. nih.gov Therefore, while mercuric dichromate itself is not used for remediation, research into the behavior and removal of its components is an active field.

Role in Materials Science for Advanced Oxide and Composite Formation

The potential application of mercuric dichromate in materials science lies primarily in its use as a precursor for synthesizing advanced mixed-metal oxides or composite materials. researchgate.net The thermal decomposition of mercuric dichromate is expected to yield mercury and chromium oxides. The specific characteristics of the resulting materials, such as their crystal structure, phase, and morphology, would be highly dependent on the conditions of decomposition like temperature and atmosphere.

This approach is theoretically promising for creating novel materials with unique electronic or catalytic properties. The synthesis of functional metal oxides, particularly in nanostructured forms like nanosheets, is a significant area of materials science. european-mrs.com However, the practical application of mercuric dichromate as a precursor is severely limited by the high volatility and extreme toxicity of mercury and its compounds. The decomposition process would require stringent containment and safety protocols to prevent the release of hazardous mercury vapor, making this a challenging and less favorable synthetic route compared to alternatives.

Sensor Development for Metal Ion Detection

The detection of the mercury(II) ion (Hg²⁺) is a critical area of analytical chemistry due to its severe toxicity. While mercuric dichromate is not the sensor itself, the development of sensors for its cation is a major research focus. Optical and fluorescent sensors are particularly attractive due to their potential for high sensitivity, selectivity, simplicity, and low cost. nih.govacs.org

These sensors often employ fluorophores, which are fluorescent molecules that exhibit a change in their light-emitting properties upon binding with the target ion. nih.gov Several mechanisms are utilized:

Fluorescence Quenching: The fluorescence intensity of a sensor molecule is decreased or "quenched" upon interaction with Hg²⁺. mdpi.com

Photoinduced Electron Transfer (PET): A novel fluorescent polymeric material has been designed where the presence of Hg²⁺ triggers a significant increase in fluorescence intensity through a PET mechanism. city.ac.uk

Fluorescence Resonance Energy Transfer (FRET): In some systems, the presence of Hg²⁺ can disrupt the FRET process between two different molecules, leading to a measurable change in fluorescence that correlates with the mercury concentration. tandfonline.com

These sensing methods are being developed for the detection of mercury in various media, including aqueous solutions and real-world water samples. mdpi.comtandfonline.com

| Sensor Type | Mechanism | Typical Response to Hg²⁺ | Reference |

| Fluorescent Polymer | Photoinduced Electron Transfer (PET) | Increased fluorescence intensity | city.ac.uk |

| FRET-based System | Fluorescence Resonance Energy Transfer | Decreased FRET efficiency | tandfonline.com |

| Organic Molecule | Fluorescence Quenching | Decreased fluorescence intensity | mdpi.com |

| Nanomaterial-based | Change in photophysical properties | Quenching or enhancement of fluorescence | nih.gov |

The detection of chromium(VI) oxyanions, such as dichromate (Cr₂O₇²⁻), is essential for environmental monitoring due to their carcinogenicity. Various spectroscopic and optical sensing methods have been developed for this purpose.

Colorimetric Sensors: These sensors produce a color change visible to the naked eye or measurable with a spectrophotometer. One approach uses a combination of gold and silver nanoparticles; the presence of Cr(VI) alters the localized surface plasmon resonance (LSPR) of the nanoparticles, resulting in a quantifiable color transformation. nih.gov Another method employs unfolded-fullerene carbon nanoparticles, which show a selective colorimetric response to Cr(VI) in water. mdpi.com

Fluorescent Sensors: Similar to mercury detection, fluorescence quenching is a common mechanism. A fluorescent nanocomposite based on polyaniline, silver nanoparticles, and graphene oxide quantum dots has been shown to be a highly selective sensor for Cr(VI), where the luminescence is quenched in the presence of the ion. researchgate.net

Mass Spectrometry: Advanced analytical techniques like pneumatically assisted electrospray mass spectrometry can be used for the speciation of chromium, allowing for the distinct detection of Cr(VI) and Cr(III) in aqueous solutions. rsc.org

These developing technologies aim to provide rapid, sensitive, and selective methods for monitoring chromium(VI) levels in water to ensure environmental safety. mdpi.comresearchgate.net

| Sensor Type | Detection Principle | Analyte | Reference |

| Colorimetric | Nanoparticle LSPR change | Cr(VI) | nih.gov |

| Colorimetric | Carbon nanoparticle interaction | Cr(VI) | mdpi.com |

| Fluorescent | Luminescence quenching | Cr(VI) | researchgate.net |

| Mass Spectrometry | Electrospray Ionization | Cr(VI) / Cr(III) | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.